2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a tetrahydroquinoline derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. For instance, the synthesis might involve the treatment of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, sodium hydroselenide for reduction, and dichloromethane as a solvent. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[D][1,3]dioxol-5-yl)methyl-2-(benzo[D][1,3]dioxol-6-yl)methyl diselane
- Benzo[D][1,3]dioxol-5-yl-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Benzo[D][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
What sets 2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine apart from similar compounds is its unique structural combination of the benzo[d][1,3]dioxole and tetrahydroquinoline moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H16N2O2/c17-12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)20-9-19-15/h1-7,12,14,18H,8-9,17H2 |
InChI Key |
JTXCOAVFEQHWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.